5-(4-chlorophenyl)-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide
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Overview
Description
5-(4-chlorophenyl)-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a furan ring, a benzoxazole moiety, and substituted phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzoxazole Moiety: This step involves the condensation of an o-aminophenol derivative with a carboxylic acid or its derivatives.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenyl)-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The compound can be reduced under appropriate conditions to yield reduced forms of the benzoxazole or phenyl groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl rings or the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while reduction could produce amines or alcohols.
Scientific Research Applications
5-(4-chlorophenyl)-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activities, including antimicrobial, antifungal, or anticancer properties.
Medicine: Research may focus on its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-chlorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol
- 5-(4-chlorophenyl)-2-furoic acid
- 3-(5-(4-chlorophenyl)furan-2-yl)acrylic acid
Uniqueness
5-(4-chlorophenyl)-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide is unique due to its combination of structural features, which confer specific chemical and biological properties
Properties
Molecular Formula |
C24H14ClFN2O3 |
---|---|
Molecular Weight |
432.8 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide |
InChI |
InChI=1S/C24H14ClFN2O3/c25-16-5-1-14(2-6-16)20-11-12-22(30-20)23(29)27-18-9-10-21-19(13-18)28-24(31-21)15-3-7-17(26)8-4-15/h1-13H,(H,27,29) |
InChI Key |
PTMHGGAKXWVTPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(O4)C5=CC=C(C=C5)Cl)F |
Origin of Product |
United States |
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